1,2,4,5-Tetrachlorobenzene-d2
Overview
Description
1,2,4,5-Tetrachlorobenzene-d2 is a deuterated derivative of 1,2,4,5-tetrachlorobenzene. It is a chlorinated aromatic compound with the molecular formula C6D2Cl4. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in spectroscopy and environmental studies.
Mechanism of Action
Target of Action
1,2,4,5-Tetrachlorobenzene-d2 is a chlorinated organic compound
Mode of Action
It’s known that chlorinated organic compounds can undergo reductive dechlorination, a process where chlorine atoms are replaced by hydrogen . This process can lead to the formation of less chlorinated and potentially less toxic compounds .
Biochemical Pathways
It has been observed that chlorinated organic compounds can be dechlorinated by nanoscale zero-valent iron . This suggests that this compound might be involved in redox reactions and could potentially affect pathways related to oxidative stress.
Pharmacokinetics
Given its chemical structure, it is likely to have low solubility in water , which could impact its bioavailability and distribution in the body.
Result of Action
Chlorinated organic compounds are generally known to be toxic and can cause various health effects, including skin and eye irritation, respiratory issues, and potential harm to aquatic life .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the dechlorination process . Moreover, the compound’s stability and efficacy can be affected by its physical state, which can change with temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,2,4,5-Tetrachlorobenzene-d2 are not well-studied. It is known that tetrachlorobenzenes can interact with various enzymes and proteins. For example, they can be metabolized by certain bacterial species through a process involving a broad range chlorobenzene dioxygenase
Cellular Effects
It is known that chlorinated compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that chlorinated compounds can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as other tetrachlorobenzenes. For example, certain bacterial species can metabolize tetrachlorobenzenes through a process involving a broad range chlorobenzene dioxygenase
Transport and Distribution
It is known that chlorinated compounds can be rapidly absorbed and distributed in all tissues examined after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrachlorobenzene-d2 can be synthesized through the deuteration of 1,2,4,5-tetrachlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrachlorobenzene-d2 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated benzoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of various substituted chlorobenzenes.
Reduction: Formation of less chlorinated benzenes.
Oxidation: Formation of chlorinated benzoquinones.
Scientific Research Applications
1,2,4,5-Tetrachlorobenzene-d2 is widely used in scientific research due to its unique properties:
Spectroscopy: The deuterated compound is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of organic molecules.
Environmental Studies: It is used to trace the environmental fate and transport of chlorinated aromatic compounds, helping to understand their behavior in different ecosystems.
Chemical Synthesis: The compound serves as a precursor in the synthesis of other deuterated compounds and materials.
Material Science: It is used in the study of crystallization processes and the development of new materials with specific properties.
Comparison with Similar Compounds
1,2,4,5-Tetrachlorobenzene-d2 can be compared with other similar compounds, such as:
1,2,3,4-Tetrachlorobenzene: Differing in the position of chlorine atoms, leading to different chemical reactivity and environmental behavior.
1,2,3,5-Tetrachlorobenzene: Similar to 1,2,4,5-tetrachlorobenzene but with different substitution patterns, affecting its chemical properties.
Pentachlorobenzene: Contains an additional chlorine atom, resulting in higher toxicity and persistence in the environment.
The uniqueness of this compound lies in its deuterium substitution, which makes it particularly valuable in spectroscopic studies and environmental tracing applications.
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3,6-dideuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBKHLUZVFWLAG-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-57-8 | |
Record name | 1,2,4,5-Tetrachlorobenzene-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is deuterium substitution important in vibrational spectroscopy?
A1: Deuterium (D), a heavier isotope of hydrogen, causes a significant shift in vibrational frequencies when substituted into a molecule. This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium has double the mass of hydrogen, C-D bonds vibrate at lower frequencies compared to C-H bonds. This isotopic shift helps in assigning vibrational modes and understanding the contributions of specific atoms in a molecule's vibrational spectrum.
Q2: What spectroscopic techniques were used to study 1,2,4,5-Tetrachlorobenzene and its deuterated analogue?
A2: Researchers employed both Raman and infrared (IR) spectroscopy to characterize 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene-d2. The Raman spectra were obtained in the dissolved state using methanol and carbon tetrachloride as solvents [, ]. Depolarization ratios of Raman lines were also measured. Infrared absorption spectra were recorded in both gaseous and solid states using different spectrometers and experimental setups depending on the wavenumber region of interest [].
Q3: How did the spectroscopic data help in assigning the normal vibrations of these molecules?
A3: By comparing the spectra of 1,2,4,5-tetrachlorobenzene and its deuterated form, researchers could identify specific vibrational modes affected by the isotopic substitution. The observed shifts in frequencies upon deuteration helped confirm the assignments of various vibrational modes, particularly for the Ag species, where good agreement was observed between the theoretical and experimental product rule calculations [, ]. This detailed vibrational analysis provided insights into the molecular structure and symmetry of these chlorinated benzene derivatives.
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